molecular formula C9H5FN4 B8369906 2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile

2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile

Cat. No. B8369906
M. Wt: 188.16 g/mol
InChI Key: VSBPXTKKMUTJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile is a useful research compound. Its molecular formula is C9H5FN4 and its molecular weight is 188.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile

Molecular Formula

C9H5FN4

Molecular Weight

188.16 g/mol

IUPAC Name

2-fluoro-6-(1,2,4-triazol-1-yl)benzonitrile

InChI

InChI=1S/C9H5FN4/c10-8-2-1-3-9(7(8)4-11)14-6-12-5-13-14/h1-3,5-6H

InChI Key

VSBPXTKKMUTJTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,6-difluoro-benzonitrile (10.34 g, 74.4 mmol), 1H-[1,2,4]triazole (5.34 g, 77.4 mmol), and CsCO3 (25.19 g, 77.4 mmol) in DMSO (30 mL) was stirred at ˜50° C. for 24 h. The yellowish easily stirred slurry was then diluted with water (200 mL), stirred at rt for 15 min, and filtered. The filter cake was washed with water (1×100 mL) and the filter cake was then partitioned with water (100 mL) and DCM (200 mL). The aqueous layer was extracted with DCM (1×300 mL), and the organic layers were combined, washed with 4 M NaCl (1×100 mL), dried (Na2SO4), and concentrated under vacuum at 90° C. to provide the crude title compound as an off-white solid (8.96 g). A portion of this crude material (3.33 g) was dissolved in DCM/MeOH, silica gel (8.5 g) was added, and the mixture was concentrated to a free-flowing powder. The silica-adsorbed crude title compound was applied to a silica flash column (40 mm×6″) and eluted with EtOAc to afford the title compound as a white solid [1.60 g, 31% (calculated from chromatographic purification of a portion of the crude material)].
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
25.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
3.33 g
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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